molecular formula C19H17NO3 B2982379 N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 825660-99-9

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2982379
CAS No.: 825660-99-9
M. Wt: 307.349
InChI Key: UHCVWMCBKDHGMR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a phenoxymethyl group and a carboxamide group attached to a 4-methylphenyl moiety

Properties

IUPAC Name

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-7-9-15(10-8-14)20-19(21)18-12-11-17(23-18)13-22-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCVWMCBKDHGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the phenoxymethyl group can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and phenoxymethyl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted derivatives with various functional groups replacing the phenoxymethyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Further research is needed to fully understand its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)furan-2-carboxamide: Similar structure with an amino group instead of a phenoxymethyl group.

    N-(3-chloro-4-methylphenyl)furan-2-carboxamide: Similar structure with a chloro group instead of a phenoxymethyl group.

Uniqueness

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties

Biological Activity

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a phenyl group, and a carboxamide functional group. Its molecular formula is C17H17NO3C_{17}H_{17}NO_3. The unique arrangement of these functional groups contributes to its distinct chemical behavior and biological properties, making it valuable for research applications.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, such as:

  • Signal Transduction : The compound may influence signaling pathways related to cell growth and apoptosis.
  • Metabolic Processes : It has been shown to affect metabolic pathways that are crucial for cellular function.
  • Gene Expression : The compound may alter gene expression profiles associated with disease states.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have reported its efficacy against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition with zones of inhibition comparable to standard antibiotics.
  • Escherichia coli : Showed moderate sensitivity, indicating potential as an antibacterial agent.

The structure-activity relationship (SAR) studies suggest that the presence of the phenoxymethyl group enhances its antimicrobial efficacy due to improved binding to bacterial targets .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies indicate:

  • Cell Line Studies : It has been tested against various cancer cell lines, showing promising results with low nanomolar IC50 values.
  • Mechanisms of Action : The compound may inhibit tubulin polymerization, disrupting mitotic processes essential for cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study assessed its activity against four bacterial strains (S. aureus, E. coli, B. subtilis, P. aeruginosa), revealing significant antibacterial effects comparable to established antibiotics .
  • Anticancer Potential :
    • In vivo experiments demonstrated that administration of the compound in animal models resulted in substantial tumor growth inhibition, highlighting its potential as an anticancer therapeutic .
  • Mechanistic Insights :
    • Binding affinity studies revealed interactions with key enzymes involved in metabolic processes, suggesting applications in treating metabolic disorders or infections .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate sensitivity
AnticancerVarious Cancer Cell LinesLow nanomolar IC50 values
Mechanistic StudyEnzymatic TargetsModulation of metabolic pathways

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide in laboratory settings?

  • Methodological Answer : Based on structurally analogous compounds (e.g., N-(4-aminophenyl)-5-methylfuran-3-carboxamide), follow OSHA HCS guidelines for acute toxicity (oral, dermal) and respiratory irritation . Use PPE such as P95/P1 respirators, nitrile gloves, and chemical-resistant lab coats. Ensure fume hoods for synthesis steps involving volatile intermediates. Conduct regular glove integrity checks and avoid dust formation during weighing .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation (e.g., as used for nitazoxanide analogues in ).
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the phenoxymethyl and 4-methylphenyl groups .
  • HPLC with UV detection to assess purity (>95% threshold recommended for biological assays) .

Q. What synthetic routes are feasible for introducing phenoxymethyl groups to furan-2-carboxamide scaffolds?

  • Methodological Answer : Adapt methods from similar compounds (e.g., Scheme 1 in ):

  • Step 1 : React 5-(chloromethyl)furan-2-carboxylic acid with phenol derivatives under basic conditions (e.g., NaOH) to form the phenoxymethyl intermediate.
  • Step 2 : Couple with 4-methylaniline via carbodiimide-mediated amidation (e.g., DCC/DMAP in DMF) . Optimize reflux time (24–48 hrs) and monitor via TLC.

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound against target proteins?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model interactions with targets like DNA polymerase or viral proteases, as demonstrated for structurally related antiviral compounds . Validate docking scores (e.g., ≤ −7.0 kcal/mol) with MD simulations and free-energy perturbation (FEP) calculations. Cross-reference with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using liver microsomes or plasma protein binding assays.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation or glucuronidation of the phenoxymethyl group).
  • Dose-Response Optimization : Adjust dosing regimens in animal models (e.g., rodent hyperlipidemia models in ) to account for interspecies metabolic differences .

Q. How do substituent variations on the phenyl ring (e.g., electron-withdrawing vs. donating groups) affect the compound’s bioactivity?

  • Methodological Answer : Design a SAR study using analogues with substituents at the 4-methylphenyl position (e.g., -F, -NO₂, -OCH₃). Synthesize derivatives via the route in and test antimicrobial/antiviral activity using agar diffusion ( ) or cell-based assays. Correlate logP values (calculated via ChemDraw) with membrane permeability trends .

Q. What experimental controls are critical when evaluating the compound’s potential off-target effects in kinase inhibition assays?

  • Methodological Answer : Include:

  • Positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).
  • Negative controls (DMSO vehicle and inactive structural analogues).
  • Selectivity profiling against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding, as done for SPHINX31 (). Validate hits via CRISPR-mediated kinase knockout models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking scores and empirical binding affinity measurements?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust grid box size/position to ensure full coverage of the binding pocket.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd).
  • Consider conformational flexibility : Perform ensemble docking with multiple protein conformations (e.g., from NMR or cryo-EM data) .

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